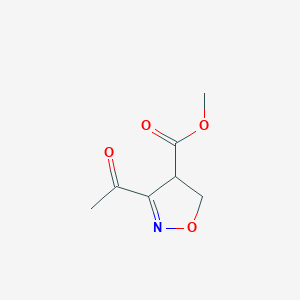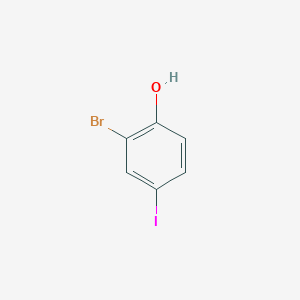
2-Bromo-4-iodophenol
Übersicht
Beschreibung
2-Bromo-4-iodophenol is a halogenated phenol compound that is not directly discussed in the provided papers. However, related bromophenols and their derivatives are extensively studied due to their various applications and environmental impacts. These compounds are known for their presence in marine environments and as byproducts of industrial processes. They are also studied for their potential use in various chemical syntheses and as markers for environmental pollutants .
Synthesis Analysis
The synthesis of bromophenol derivatives often involves condensation reactions, as seen in the synthesis of Schiff base compounds from bromobenzaldehyde and aminophenols . The synthesis of bromophenol glucuronide and sulfate conjugates is also reported, which are products of mammalian metabolism of polybrominated diphenyl ethers (PBDEs) . These methods provide insights into the potential synthesis routes for 2-Bromo-4-iodophenol, which may involve similar condensation or substitution reactions.
Molecular Structure Analysis
The molecular structure of bromophenol derivatives is characterized using techniques such as X-ray diffraction, NMR spectroscopy, and density functional theory (DFT) calculations . These studies reveal the crystalline structure, molecular geometry, and intramolecular interactions, such as hydrogen bonds, which are crucial for understanding the chemical behavior of these compounds.
Chemical Reactions Analysis
Bromophenols undergo various chemical reactions, including oxidative degradation and transformation during chlorination processes . The presence of bromine and other halogens in the phenolic ring influences the reactivity and the types of reactions these compounds can participate in. For instance, electrophilic substitution and single-electron transfer reactions are involved in the chlorination of dibromophenol .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenols, such as solubility, thermal stability, and electrochemical characteristics, are determined using various analytical techniques . These properties are influenced by the substituents on the phenolic ring and the presence of halogen atoms. For example, the introduction of a methyl group at the para-position of the amino group in aminophenol affects the electrochemical and thermal properties of the resulting polyphenol .
Relevant Case Studies
Case studies involving bromophenols include their identification as flavor compounds in seafood and as off-flavors in wines . Additionally, bromophenol conjugates in human urine are investigated as potential exposure markers for PBDEs . These studies highlight the environmental and health-related aspects of bromophenols and their derivatives.
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Coupling and Synthesis of Phytoalexins
A study by (Schmidt & Riemer, 2014) explored the Suzuki-Miyaura couplings of halophenols, including iodophenols and bromophenols, for synthesizing biaryl-type phytoalexins. These compounds exhibit antibacterial activity and are produced by fruit trees in response to microbial infection.
Anaerobic Degradation in Environmental Systems
Research by (Häggblom & Young, 1995) investigated the anaerobic degradation of halogenated phenols, including 4-iodophenol and 4-bromophenol, by sulfate-reducing consortia. This study is significant for understanding the environmental fate of such compounds in natural and contaminated sites.
Bromophenol Derivatives in Anticancer Research
A novel bromophenol derivative, BOS-102, was found to have significant anticancer activities, particularly against human lung cancer cells (Guo et al., 2018). The study highlights the potential of bromophenol derivatives in developing new anticancer drugs.
Quantum Mechanical Calculations in Chemical Synthesis
A study by (Praveenkumar et al., 2021) involved the synthesis of a compound using 4-iodophenol. This research demonstrates the application of quantum mechanical calculations in synthesizing and analyzing new chemical compounds.
Photoreaction Mechanisms in Chemical Analysis
The photoreaction mechanisms of 2-bromophenols were studied by (Akai et al., 2002). Such research is essential for understanding the behavior of these compounds under various conditions, which has implications in fields like photochemistry and environmental science.
Supramolecular Chemistry Studies
Research on the crystal structures of 4-phenoxyanilines, including 4-(4′-Iodo)phenoxyaniline, provides insights into the field of supramolecular chemistry and conditional isomorphism (Dey & Desiraju, 2004).
Environmental Toxicology
Studies on the toxicity of new aromatic halogenated disinfection byproducts in chlorinated saline sewage effluents to marine life, including compounds similar to bromophenols and iodophenols, are crucial in environmental toxicology (Yang & Zhang, 2013).
Cellular Antioxidant Activity of Bromophenols
The cellular antioxidant activity of bromophenols, including those similar to 2-bromo-4-iodophenol, was investigated for their potential in biomedical applications (Olsen et al., 2013).
Molecular Catalysis in Organic Synthesis
Research on the cyclisation of 2-(3-halopropyl)-4-nitrophenols by molecular catalysis provides insights into the synthesis of complex organic compounds (Schmidtchen, 1986).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-4-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAOEILWTHNQKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623049 | |
| Record name | 2-Bromo-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-iodophenol | |
CAS RN |
133430-98-5 | |
| Record name | 2-Bromo-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



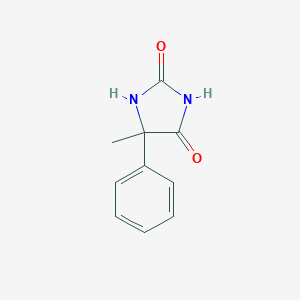

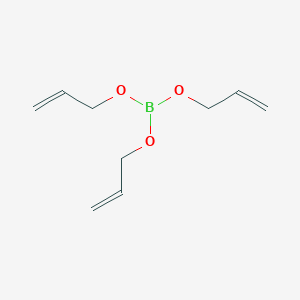
![[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]-ruthenium](/img/structure/B155090.png)

![3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol](/img/structure/B155094.png)
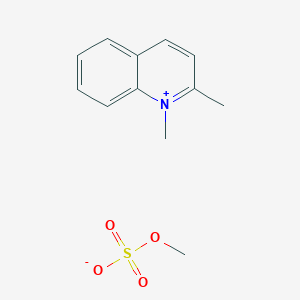
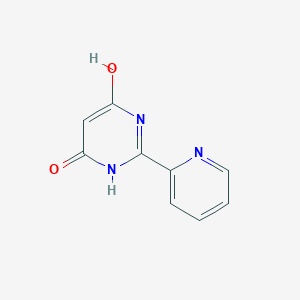
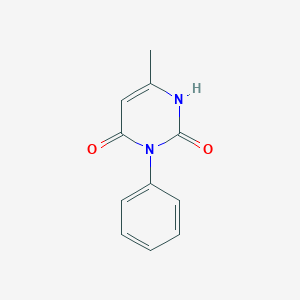
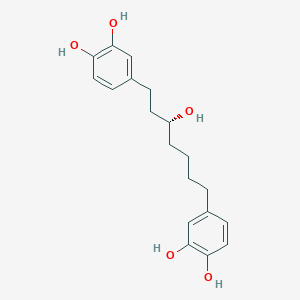
![Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-](/img/structure/B155102.png)
